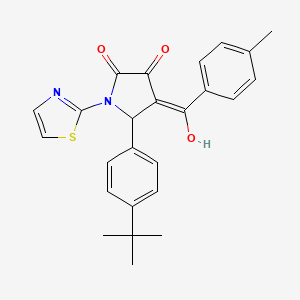

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic compound characterized by its complex structure and multifaceted potential applications. It features a pyrrole core and a variety of functional groups, leading to interesting chemical reactivity and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The preparation of 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step synthesis. Key steps include the formation of the pyrrole core, introduction of the tert-butyl and methylbenzoyl groups, and thiazole ring synthesis. Specific conditions such as temperature, solvent choice, and reaction time vary, but common conditions involve moderate temperatures (around 60-80°C) and the use of organic solvents like dichloromethane.

Industrial Production Methods:

Large-scale production relies on batch or continuous flow reactors to maintain reaction consistency and yield. Optimization focuses on reducing by-products and improving overall efficiency through process improvements, such as catalyst use and purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: This compound undergoes oxidation, typically converting the hydroxy group into a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions are common, particularly at the aromatic rings with reagents like halogens or nitro groups under acidic conditions.

Common Reagents and Conditions:

Oxidizing Agents: PCC, KMnO4

Reducing Agents: NaBH4, LiAlH4

Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3, H2SO4)

Major Products:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Utilized as a precursor in synthesizing other complex organic molecules due to its versatile functional groups.

Biology:

Studies focus on its potential bioactivity, including anti-inflammatory and antimicrobial properties, evaluated through in vitro and in vivo assays.

Medicine:

Investigated for its pharmacological potential, such as enzyme inhibition and receptor binding studies, suggesting applications in drug development.

Industry:

Applications include being a key intermediate in the manufacture of advanced materials, dyes, and pigments due to its stability and reactivity.

Wirkmechanismus

Comparison:

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: vs. similar compounds like 5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one :

The methyl group in the former enhances hydrophobic interactions compared to the chlorine atom in the latter.

Variations in substituents can significantly affect bioactivity and physical properties.

Vergleich Mit ähnlichen Verbindungen

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-chlorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-fluorobenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Biologische Aktivität

5-(4-(tert-butyl)phenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and the underlying mechanisms that contribute to its pharmacological effects.

Chemical Structure

The molecular formula of the compound is C29H36N2O4, with a molar mass of 476.61 g/mol. The structure comprises a pyrrolone core linked to a thiazole moiety and various aromatic substituents, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H36N2O4 |

| Molar Mass | 476.61 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-based compounds, including derivatives similar to our target compound. For example, thiazole derivatives have shown significant antiproliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and WM266.4 (melanoma) with IC50 values in the low micromolar range . The presence of specific substituents on the phenyl and thiazole rings has been correlated with enhanced activity, suggesting that modifications can fine-tune efficacy.

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. For instance, some thiazole derivatives have demonstrated BRAF V600E inhibitory activity, which is critical in certain melanoma cases . Additionally, structural modifications that enhance lipophilicity may improve cellular uptake and bioavailability.

Antimicrobial Activity

Thiazole-containing compounds also exhibit antimicrobial properties. A study reported that certain thiazole derivatives displayed potent activity against Candida albicans and Staphylococcus aureus, outperforming standard antibiotics like ketoconazole and gentamicin . This suggests a broad-spectrum potential that could be harnessed for developing new antimicrobial agents.

Antioxidant and Anti-inflammatory Properties

The antioxidant capacity of similar thiazole-based compounds has been documented, indicating their potential in mitigating oxidative stress-related diseases. The anti-inflammatory effects are often attributed to the modulation of inflammatory cytokines, which can be beneficial in conditions like arthritis and other inflammatory diseases .

Synthesis and Evaluation

A systematic approach was taken to synthesize thiazole-linked hybrids via heterocyclization methods. These synthesized compounds were subjected to various biological evaluations, including cytotoxicity assays against different cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.16 μM against MCF-7 cells, showcasing its potential as a lead compound for further development .

Structure-Activity Relationship (SAR)

Understanding the SAR is pivotal in optimizing the biological activity of these compounds. Modifications at specific positions on the aromatic rings can significantly influence potency. For example, electron-donating groups have been found to enhance anticancer activity by stabilizing reactive intermediates during metabolic processes .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression. These computational analyses support experimental findings by elucidating how structural variations impact biological interactions at the molecular level .

Eigenschaften

IUPAC Name |

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-15-5-7-17(8-6-15)21(28)19-20(16-9-11-18(12-10-16)25(2,3)4)27(23(30)22(19)29)24-26-13-14-31-24/h5-14,20,28H,1-4H3/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNFXIVJWWQZBD-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=CS3)C4=CC=C(C=C4)C(C)(C)C)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.